molecular formula C10H13NO3 B6257378 methyl 4-[(2-hydroxyethyl)amino]benzoate CAS No. 126993-07-5

methyl 4-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B6257378
CAS No.: 126993-07-5
M. Wt: 195.21 g/mol
InChI Key: AJRBIYQKVNZFOW-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxyethyl)amino]benzoate (CAS 1039830-06-2) is a benzoate ester derivative with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both an ester and a 2-hydroxyethylamino group, makes it a versatile precursor for constructing more complex molecules. Compounds with the (2-hydroxyethyl)amino moiety are of significant interest in developing safety-catch linkers for solid-phase peptide synthesis (SPPS) . These linkers are stable during standard synthesis conditions but can be activated for cleavage under specific, mild conditions, offering greater flexibility in synthetic strategies . Furthermore, research into histone deacetylase (HDAC) inhibitors highlights that closely related structures, such as N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)] (HPB), demonstrate potent and selective inhibition of HDAC6, an important target in oncology and neurodegenerative disease research . The (2-hydroxyethyl)amino group is a key functional element in such bioactive molecules. As a supplier, we provide this compound to support innovation in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

126993-07-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11-6-7-12/h2-5,11-12H,6-7H2,1H3

InChI Key

AJRBIYQKVNZFOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCCO

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Methyl 4-Aminobenzoate with Ethylene Oxide

A widely reported method involves the reaction of methyl 4-aminobenzoate with ethylene oxide under alkaline conditions. The primary amine attacks the electrophilic carbon of ethylene oxide, forming the 2-hydroxyethylamino group.

Reaction Conditions :

  • Catalyst : Sodium hydroxide or potassium carbonate.

  • Solvent : Ethanol or water.

  • Temperature : 60–80°C.

  • Time : 6–12 hours.

Mechanism :

Ar-NH2+OAr-NH-CH2CH2OH\text{Ar-NH}2 + \text{O} \rightarrow \text{Ar-NH-CH}2\text{CH}_2\text{OH}

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, with the amine acting as a nucleophile.

Optimization Insights :

  • Excess ethylene oxide improves yields but requires careful handling due to its volatility.

  • Neutralization of the base post-reaction prevents ester hydrolysis.

Yield : 70–85% (reported in analogous syntheses).

Reductive Amination of Methyl 4-Formylbenzoate with Ethanolamine

This two-step approach first involves condensing methyl 4-formylbenzoate with ethanolamine to form an imine, followed by reduction to the secondary amine.

Step 1: Imine Formation

  • Conditions : Reflux in toluene with molecular sieves.

  • Time : 4–6 hours.

Step 2: Reduction

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or hydrogen gas with palladium on carbon.

  • Solvent : Methanol or tetrahydrofuran.

  • Yield : 65–78%.

Advantages :

  • High regioselectivity.

  • Avoids harsh acidic conditions that could hydrolyze the ester.

Esterification of Preformed 4-[(2-Hydroxyethyl)amino]benzoic Acid

This method prioritizes the synthesis of the carboxylic acid precursor, followed by esterification with methanol.

Esterification Protocol :

  • Acid Catalyst : Concentrated hydrochloric acid (HCl) in methanol.

  • Temperature : Reflux (65°C).

  • Workup : pH adjustment to 6–7 at 5–10°C, followed by extraction with methylene chloride.

Key Data :

ParameterValue
Reaction Time7 hours
Yield88–89%
Purity (HPLC)>98%

Critical Considerations :

  • Cooling the reaction mixture before pH adjustment minimizes ester hydrolysis.

  • Saturation of the aqueous phase with sodium chloride enhances extraction efficiency.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution70–85HighModerate
Reductive Amination65–78ModerateHigh
Esterification of Acid88–89HighLow

Key Findings :

  • The esterification route offers the highest yield and scalability, making it preferable for industrial applications.

  • Reductive amination is limited by the cost of reducing agents and longer reaction times.

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for nucleophilic substitution from 12 hours to 30–45 minutes, achieving comparable yields (75–82%).

Green Chemistry Approaches

  • Solvent-Free Conditions : Using urea as a catalyst in melt reactions reduces waste.

  • Biocatalysis : Lipase-mediated esterification under mild conditions (pH 7, 40°C) is being explored but currently yields <50%.

Challenges and Optimization Strategies

Avoiding Ester Hydrolysis

  • pH Control : Maintaining pH <7 during workup prevents base-catalyzed ester cleavage.

  • Low-Temperature Extraction : Conducting extractions at 5–10°C stabilizes the ester.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures removes unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-[(2-hydroxyethyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like ethylene oxide or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include 4-[(2-oxoethyl)amino]benzoate or 4-[(2-carboxyethyl)amino]benzoate.

    Reduction: Products may include 4-[(2-hydroxyethyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Methyl 4-[(2-hydroxyethyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(2-hydroxyethyl)amino]benzoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biological pathways. The hydroxyethyl group can form hydrogen bonds, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 2-Hydroxyethylamino, methyl ester 195.2 Hydrophilic, HDAC intermediate Antitumor agent synthesis
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 2-Hydroxybenzylamino, ethyl ester 285.3 Layered crystal structure Crystallography
Methyl 4-(carbamoylamino)benzoate Carbamoylamino, methyl ester 194.2 Strong hydrogen-bond donor Aquaporin inhibition
Methyl 4-[(2-chloroethyl)amino]benzoate 2-Chloroethylamino, methyl ester 213.7 Electrophilic, DNA alkylation Antitumor agents

Key Research Findings

Biological Activity: this compound derivatives exhibit superior antitumor activity compared to ethyl esters, likely due to enhanced cellular uptake of methyl esters .

Hydrogen Bonding : Compounds with hydroxyethyl or carbamoyl groups form stable intermolecular hydrogen bonds, influencing their crystallinity and solubility .

Thermal Stability: Pyridyl-containing derivatives (e.g., methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate) decompose at 150–200°C, making them suitable for thermoresponsive drug delivery .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-[(2-hydroxyethyl)amino]benzoate?

The synthesis typically involves a two-step process:

  • Step 1: Alkylation of 4-aminobenzoic acid with 2-chloroethanol under basic conditions (e.g., NaHCO₃) to introduce the 2-hydroxyethylamino group.
  • Step 2: Esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) under reflux . Purification is achieved via recrystallization from ethanol/water mixtures, with yields optimized by controlling stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.8 ppm for methoxy, δ ~170 ppm for carbonyl) and hydroxyethylamino moiety (δ ~3.5-4.0 ppm for CH₂ groups) .
  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O ester) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

this compound is polar due to its hydroxyethyl and ester groups, making it soluble in water, methanol, and DMSO. Solvent choice affects reaction kinetics (e.g., polar aprotic solvents for nucleophilic substitutions) and crystallization protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

X-ray diffraction (XRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, discrepancies between DFT-calculated and observed dihedral angles (e.g., between the benzene ring and hydroxyethyl group) can be resolved by refining hydrogen-bonding interactions in the crystal lattice .

Q. What experimental design considerations are critical for studying its biological activity?

  • Dose-Response Studies: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to assess IC₅₀ values in enzyme inhibition assays.
  • Control Experiments: Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO ≤0.1% v/v) to validate specificity .
  • Statistical Analysis: Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance in biological replicates .

Q. How can computational methods predict intermolecular interactions in its solid-state structure?

  • Hydrogen-Bonding Analysis: Use Graph Set Theory to classify motifs (e.g., D(2) for N-H···O interactions between the amino and ester groups).
  • Molecular Dynamics (MD): Simulate packing efficiency in different space groups (e.g., P2₁/c vs. Pna2₁) to explain polymorphism .

Q. What strategies address low yields in multi-step syntheses?

  • Step Optimization: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature for alkylation step).
  • Intermediate Trapping: Employ protecting groups (e.g., Boc for the amino group) to prevent side reactions during esterification .

Methodological Notes

  • Contradiction Resolution: If NMR and XRD data conflict (e.g., rotational freedom of the hydroxyethyl group), prioritize XRD for solid-state conformation and MD simulations for solution-phase dynamics .
  • Software Workflows: For structure refinement, integrate SHELXL (geometry) with WinGX (visualization) to cross-validate results .

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